molecular formula C8BrF3N2 B12822850 4-Bromo-3,5,6-trifluorophthalonitrile

4-Bromo-3,5,6-trifluorophthalonitrile

Cat. No.: B12822850
M. Wt: 261.00 g/mol
InChI Key: QVAMBVIPYOKYFD-UHFFFAOYSA-N
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Description

4-Bromo-3,5,6-trifluorophthalonitrile is an organic compound with the molecular formula C8BrF3N2. It is a derivative of phthalonitrile, where three fluorine atoms and one bromine atom are substituted on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5,6-trifluorophthalonitrile typically involves the bromination and fluorination of phthalonitrile derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5,6-trifluorophthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3,5,6-trifluorophthalonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3,5,6-trifluorophthalonitrile involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms and the bromine atom makes the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3,5,6-trifluorophthalonitrile is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity patterns are required .

Properties

Molecular Formula

C8BrF3N2

Molecular Weight

261.00 g/mol

IUPAC Name

4-bromo-3,5,6-trifluorobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C8BrF3N2/c9-5-6(10)3(1-13)4(2-14)7(11)8(5)12

InChI Key

QVAMBVIPYOKYFD-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)Br)F)C#N

Origin of Product

United States

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